molecular formula C22H19N3OS B2555720 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895008-94-3

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2555720
CAS No.: 895008-94-3
M. Wt: 373.47
InChI Key: OLTWRHHYIGPOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-derived acetamide compound characterized by a 6-methyl-substituted benzothiazole core, a phenyl group at the acetamide’s α-carbon, and a pyridin-3-ylmethyl moiety as the second N-substituent. This structure combines aromatic and heterocyclic features, which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-16-9-10-19-20(12-16)27-22(24-19)25(15-18-8-5-11-23-14-18)21(26)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTWRHHYIGPOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methylbenzo[d]thiazole with 2-phenylacetic acid and pyridin-3-ylmethylamine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide serves as an essential building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of analogs with tailored properties for specific applications.

Biology

This compound has been investigated for its potential biological activities, including:

  • Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds effectively inhibit the growth of various cancer cell lines, including A431 and A549, promoting apoptosis and causing cell cycle arrest at low concentrations (1–4 μM) .
  • Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to decrease pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in modulating inflammatory responses .

Medicine

This compound is explored as a potential therapeutic agent for various diseases. Its mechanism of action likely involves interaction with specific molecular targets and pathways, potentially inhibiting enzymes or receptors associated with disease progression .

Case Study 1: Anticancer Activity

A study synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities. The findings revealed that these compounds exhibited significant antiproliferative effects against multiple cancer cell lines and were effective in promoting apoptosis while inhibiting cell migration .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazole-bearing molecules. This study emphasized how modifications to the benzothiazole structure could enhance biological efficacy, providing insights into designing more effective analogs for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. Molecular docking studies have shown that this compound can bind to target proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Physicochemical Data

Compound Name / ID Substituents Yield (%) Melting Point (°C) Notable Features
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (20) 6-OCH₃ (benzothiazole), pyridin-3-ylmethyl 98 Not reported High yield; improved water solubility due to methoxy group.
GB31 6-CH₃ (benzothiazole), 4-bromobenzylidene-thiazolidinedione 65 292–294 Thiazolidinedione warhead; potential histone deacetylase (HDAC) inhibition.
N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-phenylureido-thiadiazol-2-yl)thio)acetamide (6d) 6-NO₂ (benzothiazole), thiadiazole-thioacetamide 78 Not reported VEGFR-2 inhibitor; strong antiproliferative activity.
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Isoquinoline-piperazine linker 70–85 Not reported Dual MAO-B and BChE inhibition; polypharmacological potential in neurodegeneration.
N-(6-(3-cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3f) 6-aryl (CF₃-substituted) 68 212–213 Trifluoromethyl group enhances metabolic stability; antimicrobial activity.
Key Structural and Functional Comparisons

Substituent Effects on Solubility and Bioavailability The methoxy group in compound 20 enhances water solubility compared to the methyl group in the target compound, which may improve pharmacokinetics.

Biological Activity and Target Selectivity Thiazolidinedione warheads (e.g., GB31 ) confer HDAC inhibitory activity, distinct from the acetamide core’s role in kinase or enzyme inhibition. Thiadiazole-thioacetamide derivatives (e.g., 6d ) exhibit potent VEGFR-2 inhibition (IC₅₀ < 1 µM), highlighting the impact of heterocyclic extensions on anticancer efficacy. Isoquinoline-piperazine hybrids demonstrate dual MAO-B/BChE inhibition (IC₅₀ ~ 0.1–1 µM), suggesting structural flexibility for neurodegenerative targets.

Synthetic Accessibility

  • Compound 20 and similar derivatives are synthesized via acetylation with acetic anhydride, achieving >95% yields.
  • Piperazine-linked compounds require multi-step reactions with moderate yields (68–84%), reflecting challenges in introducing complex substituents.

Structure-Activity Relationship (SAR) Insights
  • Benzothiazole Core Modifications: 6-Methyl vs. 6-Methoxy: Methyl groups improve metabolic stability, while methoxy groups enhance solubility .
  • Acetamide Side Chains :
    • Pyridin-3-ylmethyl : May facilitate π-π stacking in enzyme active sites, as seen in HDAC inhibitors .
    • Thioether/piperazine linkers : Improve conformational flexibility, critical for multi-target engagement .
Pharmacological Potential
  • Anticancer Activity : Compounds with nitro (6d ) or thiazolidinedione (GB31 ) groups show sub-micromolar IC₅₀ values in cancer cell lines.
  • Neuroprotective Effects: Isoquinoline-acetamide hybrids inhibit MAO-B and BChE, relevant for Parkinson’s and Alzheimer’s disease.
  • Antimicrobial Activity : Trifluoromethyl-substituted derivatives (3f ) exhibit broad-spectrum antibacterial effects (MIC: 2–8 µg/mL).

Future Research :

  • Evaluate the target compound’s activity against HDACs, VEGFR-2, or MAO-B.
  • Explore introducing solubilizing groups (e.g., PEG chains) without compromising target affinity.

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, mechanisms of action, and potential applications in therapeutic contexts.

1. Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole ring, a phenyl group, and a pyridine moiety. Its molecular formula is C22H19N3OSC_{22}H_{19}N_{3}OS with a molecular weight of approximately 373.5 g/mol. The structural diversity enhances its reactivity and potential biological activity.

2.1 Enzyme Interactions

This compound has been shown to interact with various enzymes and proteins, which may contribute to its biological effects. Specific enzyme inhibition studies indicate that this compound can inhibit key enzymes involved in metabolic pathways, potentially altering cellular functions.

2.2 Cellular Effects

In vitro studies have demonstrated that this compound exhibits effects on different cell types, influencing processes such as cell proliferation and apoptosis. For instance, it has been evaluated for its anticancer properties against various tumor cell lines, showing promising results in inducing apoptosis and inhibiting cell growth .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for cellular metabolism.
  • Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways within cells.
  • Gene Expression Modulation : Changes in gene expression profiles have been noted upon treatment with this compound, suggesting it may affect transcriptional regulation .

4.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines such as A549 (lung cancer) and C6 (glioma), demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase activation assays .

4.2 Anthelmintic Activity

In addition to anticancer properties, derivatives of this compound have been screened for anthelmintic activities against nematodes like Haemonchus contortus. Results indicated moderate to excellent activity in several derivatives, suggesting a broader spectrum of biological activity .

5. Case Studies and Applications

The following table summarizes key findings from various studies regarding the biological activities of related compounds:

Study FocusCompound TestedKey Findings
Anticancer ActivityThis compoundInduced apoptosis in A549 and C6 cells
Anthelmintic ActivityN-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide derivativesModerate to excellent activity against nematodes
Enzyme InhibitionVarious thiazole derivativesInhibition of key metabolic enzymes observed

6. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential applications in cancer therapy and parasitic infections highlight the importance of ongoing investigations into its mechanisms and therapeutic efficacy.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, thiazole C=N at ~1520 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., pyridinyl methyl protons at δ 3.8–4.2 ppm; aromatic protons in the 6.8–8.2 ppm range). ¹³C NMR resolves carbonyl carbons (~168–170 ppm) .

Advanced
High-resolution MS (HRMS) validates molecular formulas (e.g., observed m/z 456.44 vs. calculated 456.56 for derivative 4g in ). 2D NMR (COSY, HSQC) maps coupling in complex derivatives, while X-ray crystallography (using SHELX, ) resolves stereochemistry .

What biological activities have been reported, and how are they evaluated?

Basic
In vitro antiproliferative assays (e.g., against cancer cell lines) show IC₅₀ values in µM ranges. Derivatives exhibit kinase inhibition (Aurora-A/B/C, IC₅₀ ~0.04–0.23 µM) and DprE1 inhibition (MIC 0.82–1.04 µM against Mycobacterium tuberculosis) .

Advanced
Mechanistic studies include:

  • Enzyme Assays : Fluorescence-based kinetics for VEGFR-2 or BRAF inhibition ().
  • Cellular Pathways : Wnt/β-catenin antagonism (IWP-2 in ) measured via luciferase reporter assays.
  • Resistance Profiling : Compare MICs of halogenated vs. methoxy-substituted derivatives () .

How can computational models guide the design of derivatives?

Q. Advanced

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. highlights basis set selection (B3LYP/6-31G*) for accurate geometry optimization .
  • Molecular Docking : Glide (Schrödinger) or AutoDock Vina model interactions with Aurora kinases or DprE1. Key residues (e.g., Lys61 in Aurora-A) form hydrogen bonds with the acetamide moiety .
  • MD Simulations : Trajectories (100 ns) evaluate binding stability under physiological conditions .

How to resolve contradictions in biological activity data across studies?

Advanced
Discrepancies arise from assay conditions (e.g., cell line variability) or substituent effects. For example, 4-chlorophenyl derivatives () may show higher cytotoxicity than methoxy analogs due to enhanced lipophilicity. Statistical meta-analysis and dose-response curve comparisons (e.g., Hill slopes) clarify efficacy trends .

What crystallographic methods determine the compound’s 3D structure?

Advanced
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structures. Data collection at 100 K (λ = 0.71073 Å) and R-factor <5% ensures accuracy. Twinning or disorder in the pyridinylmethyl group requires SHELXD for phase resolution .

How do structural modifications influence activity (SAR)?

Q. Advanced

  • Electron-Withdrawing Groups : Nitro or chloro substituents enhance DprE1 inhibition (MIC 0.82 µM in ).
  • Hydrogen Bond Acceptors : Pyridine N-atoms improve kinase binding (ΔG = -9.2 kcal/mol in Aurora-A docking) .
  • Steric Effects : Bulky 2-oxo-2H-chromen-3-yl groups () reduce solubility but increase target specificity .

What methods elucidate enzyme inhibition mechanisms?

Q. Advanced

  • Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
  • ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔH, ΔS) for DprE1 .
  • Fluorescence Quenching : Tryptophan residues in Aurora kinases report conformational changes upon ligand binding .

How are solubility and stability profiles assessed?

Q. Basic

  • HPLC : Purity (>95%) and degradation products under accelerated conditions (40°C/75% RH).
  • LogP : Calculated via XlogP3 (~1.2–3.5) or experimental shake-flask methods .

Q. Advanced

  • DSC (Differential Scanning Calorimetry) : Detects polymorph transitions (melting points 260–267°C in ).
  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Predicts blood-brain barrier penetration .

What in vitro toxicological assays are recommended?

Q. Advanced

  • hERG Inhibition : Patch-clamp assays assess cardiac toxicity risks.
  • Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC₅₀ >50 µM indicates selectivity) .
  • Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.